Diethyl (2-methylallyl)phosphonate
Overview
Description
Diethyl (2-methylallyl)phosphonate is an organophosphorous compound. It participates in the synthesis of α -aminophosphonate derivatives and azaphosphones. The analgesic/antiinflammatory properties of these derivatives were evaluated.
Mechanism of Action
Target of Action
Diethyl (2-methylallyl)phosphonate is an organophosphorous compound . It is known to interact with Cholinesterase in humans . Cholinesterase is an enzyme that is responsible for breaking down acetylcholine, a key neurotransmitter in the body. This interaction can have significant effects on the nervous system.
Mode of Action
It is known to participate in the synthesis of α-aminophosphonate derivatives and azaphosphones . These derivatives have been evaluated for their analgesic/antiinflammatory properties .
Biochemical Pathways
It is used as a reagent in theHorner-Wadsworth-Emmons reaction to form conjugated carbon–carbon double bonds . This reaction is a key step in the synthesis of various organic compounds.
Result of Action
Its role in the synthesis of α-aminophosphonate derivatives and azaphosphones suggests that it may have potential analgesic/antiinflammatory effects .
Biochemical Analysis
Biochemical Properties
Diethyl (2-methylallyl)phosphonate interacts with various enzymes and proteins in biochemical reactions . It can be used as a reagent in the Horner-Wadsworth-Emmons reaction to form conjugated carbon–carbon double bonds . The nature of these interactions is primarily through the formation of bonds, contributing to the synthesis of α-aminophosphonate derivatives and azaphosphones .
Cellular Effects
Its derivatives have been evaluated for their analgesic and anti-inflammatory properties , suggesting potential impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reagent in the formation of conjugated carbon–carbon double bonds . It exerts its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .
Properties
IUPAC Name |
3-diethoxyphosphoryl-2-methylprop-1-ene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17O3P/c1-5-10-12(9,11-6-2)7-8(3)4/h3,5-7H2,1-2,4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZGSMHGXZMADD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CC(=C)C)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30451687 | |
Record name | Diethyl (2-methylallyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51533-70-1 | |
Record name | Diethyl (2-methylallyl)phosphonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30451687 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diethyl (2-methylallyl)phosphonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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